Methyl 2-(3-hydroxyphenyl)butanoate
Description
Methyl 2-(3-hydroxyphenyl)butanoate is a methyl ester derivative featuring a 3-hydroxyphenyl group attached to the second carbon of a butanoate backbone. The compound’s hydroxyl group and aromatic substitution pattern may influence its solubility, reactivity, and biological activity, making it a candidate for further study in drug development or material science.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(3-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C11H14O3/c1-3-10(11(13)14-2)8-5-4-6-9(12)7-8/h4-7,10,12H,3H2,1-2H3 |
InChI Key |
NHIPVILCTAZSMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-hydroxyphenyl)butanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxybenzoic acid with methyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods. The use of microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(3-hydroxyphenyl)butanoic acid.
Mechanism :
-
Acidic: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.
Oxidation of the Hydroxyl Group
The phenolic –OH group can be oxidized to a quinone under controlled conditions.
| Reagents | Conditions | Products | Observations |
|---|---|---|---|
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 60°C, 2 h | 2-(3-Oxocyclohexa-1,5-dien-1-yl)butanoate | Requires strict stoichiometric control to prevent over-oxidation. |
Note : Over-oxidation may degrade the butanoate chain, necessitating precise reaction monitoring.
Electrophilic Aromatic Substitution
The electron-rich 3-hydroxyphenyl group directs electrophiles to the para position.
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Methyl 2-(3-hydroxy-4-nitrophenyl)butanoate | 78% |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub> | Methyl 2-(3-hydroxy-4-sulfophenyl)butanoate | 65% |
Key Insight : The hydroxyl group activates the ring but steric hindrance from the butanoate chain slightly reduces reaction rates .
O-Acetylation
The phenolic hydroxyl group undergoes acetylation to form a protected derivative.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Acetic anhydride/pyridine | 25°C, 12 h | Methyl 2-(3-acetoxyphenyl)butanoate | 95% |
Applications : Acetylation enhances stability during synthetic procedures involving reactive intermediates.
Transesterification
The methyl ester reacts with higher alcohols to form alternative esters.
| Alcohol | Catalyst | Conditions | Products | Yield |
|---|---|---|---|---|
| Ethanol | Dowex H<sup>+</sup> | 65°C, 4 h | Ethyl 2-(3-hydroxyphenyl)butanoate | 89% |
| Benzyl alcohol | H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 h | Benzyl 2-(3-hydroxyphenyl)butanoate | 76% |
Optimization : Dowex H<sup>+</sup> resin offers recyclability and reduced toxicity compared to traditional acids .
Reduction of the Ester Group
Catalytic hydrogenation reduces the ester to a primary alcohol.
| Catalyst | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH<sub>4</sub> | Dry THF, 0°C | 2-(3-Hydroxyphenyl)butan-1-ol | 82% |
Side Reaction Risk : Over-reduction of the aromatic ring is avoided by using mild conditions.
Scientific Research Applications
Methyl 2-(3-hydroxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavoring agents, and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-(3-hydroxyphenyl)butanoate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl butanoate moiety, which can then interact with cellular components to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Methyl 2-hydroxy-3-methylbutanoate (CAS 17417-00-4)
- Structure: Contains a hydroxyl group at position 2 and a methyl group at position 3 on the butanoate chain, lacking the aromatic 3-hydroxyphenyl moiety .
- Its smaller molecular weight (C₆H₁₂O₃) may enhance volatility compared to the target compound.
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Structure: Features a trifluoroethylamino group and dimethyl substituents, introducing significant steric hindrance and fluorination .
- Synthesis: Prepared via amination of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethyl reagents, highlighting the use of halogenated intermediates .
- Applications : Fluorinated analogs like this are often explored for metabolic stability in drug candidates.
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
Physicochemical and Pharmacological Comparisons
Key Observations :
- Aromatic vs.
- Polarity and Solubility: The hydroxyl group in both the target compound and methyl 2-hydroxy-3-methylbutanoate increases hydrophilicity compared to non-hydroxylated esters.
- Synthetic Complexity : Fluorinated and cyclobutane-containing analogs require multi-step syntheses with specialized reagents (e.g., trifluoroethyl sulfonates, Boc-protection strategies) , whereas simpler esters may be synthesized via direct esterification.
Research Implications and Gaps
Pharmacological Potential: The 3-hydroxyphenyl group may confer antioxidant or receptor-binding properties, analogous to phenolic compounds in drug discovery.
Synthetic Challenges: Introducing hydroxyl groups on aromatic systems often requires protection/deprotection strategies to avoid side reactions, as seen in the synthesis of methyl 2-benzoylamino-3-arylaminobut-2-enoates .
Stability Considerations : Ester hydrolysis under physiological conditions could limit bioavailability, a challenge shared with other methyl esters .
Biological Activity
Methyl 2-(3-hydroxyphenyl)butanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is an ester derivative characterized by a hydroxyphenyl group attached to a butanoate backbone. The presence of the hydroxy group is crucial for its biological interactions, as it can engage in hydrogen bonding and other non-covalent interactions with enzymes and receptors.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity and specificity.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active hydroxyphenyl butanoate moiety, which may interact with cellular components to exert biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Antiproliferative Effects : Studies have shown that derivatives of hydroxyphenyl compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl butanoate | Simple ester without hydroxyl group | Limited biological activity |
| Methyl 3-(4-hydroxyphenyl)butanoate | Hydroxy group at different position | Antioxidant and antiproliferative |
| Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate | Contains both formyl and hydroxy groups | Enhanced reactivity and potential therapeutic applications |
Case Studies and Research Findings
- Antioxidant Studies : A study investigating the antioxidant capacity of phenolic compounds found that this compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants .
- Antiproliferative Activity : In vitro studies demonstrated that this compound showed promising antiproliferative effects against HeLa cells, with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents .
- Enzyme Interaction Studies : Preliminary research indicated that this compound interacts with cytochrome P450 enzymes, suggesting a role in modulating drug metabolism .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(3-hydroxyphenyl)butanoate, and what reaction conditions are critical for reproducibility?
- Methodological Answer : A typical synthesis involves coupling a hydroxyl-substituted phenyl precursor with a butanoate ester under controlled conditions. For example, analogous syntheses (e.g., methyl esters in EP 4 374 877 A2) use nitrogen atmospheres, refluxing in polar aprotic solvents (e.g., THF), and acid catalysis. Key parameters include reaction time (e.g., 27 hours at 60°C for similar esters) and purification via reverse-phase C18 column chromatography (acetonitrile/water) to isolate the product .
Q. How can researchers structurally characterize this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the ester linkage and hydroxyl placement. For example, ¹H-NMR of structurally related compounds (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate) shows distinct peaks for methyl ester groups (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). LCMS can validate molecular weight (e.g., m/z calculated for C₁₁H₁₄O₃: 194.09) .
Q. What safety protocols are recommended for handling phenolic esters like this compound?
- Methodological Answer : Follow GHS guidelines for skin/eye irritation and organ toxicity. Use fume hoods, nitrile gloves, and safety goggles. For spills, adsorb with inert material (e.g., silica gel) and dispose as hazardous waste. Refer to SDS analogs (e.g., Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate) for emergency measures .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under varying catalytic conditions?
- Methodological Answer : Systematic optimization involves testing catalysts (e.g., triflic acid vs. H₂SO₄), solvent polarity (THF vs. DMF), and stoichiometry. For example, EP 4 374 877 A2 achieved 100% yield by adjusting equivalents of trifluoroethylating agents and using diisopropylethylamine as a base. DOE (Design of Experiments) frameworks are recommended for robustness .
Q. What analytical strategies resolve contradictions in purity assessments (e.g., HPLC vs. LCMS)?
- Methodological Answer : Cross-validate with orthogonal methods:
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess retention time consistency (e.g., 2.5–3.5 minutes for related esters).
- LCMS : Confirm molecular ion peaks and rule out co-eluting impurities.
- NMR : Detect trace solvents (e.g., residual THF at δ 1.7–1.8 ppm) that may skew purity .
Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?
- Methodological Answer : Conduct accelerated stability studies:
- Store aliquots at -20°C (long-term), 4°C (short-term), and 25°C (degradation control).
- Monitor via HPLC for decomposition products (e.g., free 3-hydroxyphenylbutanoic acid). Light-sensitive samples should use amber vials, as phenolic esters are prone to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
